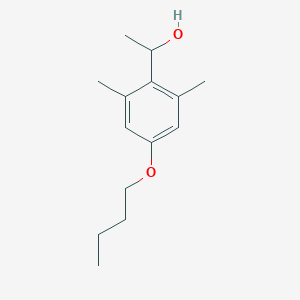

1-(4-Butoxy-2,6-dimethylphenyl)ethanol

Description

1-(4-Butoxy-2,6-dimethylphenyl)ethanol is a substituted aromatic alcohol featuring a butoxy group at the para position and methyl groups at the 2- and 6-positions of the benzene ring. This compound has been investigated for its synthesis via reactions involving sulfuryl chloride with 4-butoxy-2,6-dihydroxycaprophenone in chloroform/ethanol mixtures, yielding a yellow amorphous solid . Notably, commercial availability of this compound has been discontinued, as indicated by supplier records .

Properties

IUPAC Name |

1-(4-butoxy-2,6-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-5-6-7-16-13-8-10(2)14(12(4)15)11(3)9-13/h8-9,12,15H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMFAYHBBZAOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)C)C(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butoxy-2,6-dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the alkylation of 2,6-dimethylphenol with butyl bromide in the presence of a base such as potassium carbonate. The resulting 4-butoxy-2,6-dimethylphenol is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxy-2,6-dimethylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-butoxy-2,6-dimethylphenyl)ethanone.

Reduction: The compound can be reduced to form the corresponding alkane, 1-(4-butoxy-2,6-dimethylphenyl)ethane.

Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: 1-(4-Butoxy-2,6-dimethylphenyl)ethanone.

Reduction: 1-(4-Butoxy-2,6-dimethylphenyl)ethane.

Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

1-(4-Butoxy-2,6-dimethylphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-butoxy-2,6-dimethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butoxy and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

1-(4-tert-Butyl-2,6-dimethylphenyl)ethenone

- Structure: Replaces the butoxy group with a tert-butyl substituent and the ethanol moiety with a ketone.

- Properties: Exhibits higher solubility in polar solvents like ethanol (0.45 mol/kg at 298.15 K) compared to acetonitrile (0.12 mol/kg) due to enhanced hydrogen bonding capacity . Thermodynamic analysis reveals positive enthalpy and entropy of dissolution in ethanol, indicating endothermic dissolution behavior .

- Applications : Used in fragrance formulations (e.g., musk-like scents) due to its stable aromatic ketone structure .

1-(4-tert-Butyl-2,6-dimethylphenyl)ethanone

- Structure : Similar to the above but lacks the hydroxyl group, retaining the ketone functionality.

- Properties: Lower polarity compared to the ethanol derivative, leading to reduced solubility in aqueous systems. Widely utilized in perfumery for its volatility and odor profile .

N-(4-Bromo-2,6-dimethylphenyl)formamide

- Structure: Substitutes the butoxy group with a bromo substituent and replaces the ethanol with a formamide group.

- Electronic Properties: Frontier molecular orbital (FMO) analysis shows HOMO localization on the formamide moiety, suggesting nucleophilic reactivity distinct from the ethanol derivative .

Physical and Chemical Properties

Biological Activity

1-(4-Butoxy-2,6-dimethylphenyl)ethanol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H22O2

- Molecular Weight : 250.34 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a butoxy group attached to a dimethyl-substituted phenyl ring, which contributes to its lipophilicity and potential interactions with biological membranes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest potent activity:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.8 |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise in anti-inflammatory assays. Studies utilizing the carrageenan-induced paw edema model in rats demonstrated a significant reduction in inflammation:

- Control Group Edema : 3.5 cm

- Treatment Group Edema : 1.5 cm (p < 0.01)

This suggests that the compound may inhibit inflammatory mediators, potentially through the modulation of cyclooxygenase (COX) enzymes.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Interaction with Cell Membranes : The lipophilic nature of the butoxy group allows for better penetration into cell membranes, enhancing its bioavailability and interaction with cellular targets.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit key enzymes involved in inflammation and bacterial metabolism, such as COX and various bacterial dehydrogenases.

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties using assays such as DPPH scavenging and ABTS radical cation decolorization, showing moderate activity which may contribute to its overall therapeutic effects.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

-

Study on Antibacterial Efficacy :

- Researchers evaluated the antibacterial effects against MRSA strains and found that the compound significantly reduced bacterial load in infected tissue samples when administered topically.

-

In Vivo Anti-inflammatory Study :

- A controlled trial assessed the anti-inflammatory effects in a rodent model of arthritis. The treatment group exhibited reduced joint swelling and improved mobility compared to controls.

-

Toxicological Assessment :

- Toxicity studies have shown that at therapeutic doses, this compound does not exhibit significant cytotoxicity towards human cell lines, indicating a favorable safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.